molecular formula C20H27N5O3S B10995102 Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10995102
M. Wt: 417.5 g/mol
InChI Key: FTUVPVUCXVVZBS-UHFFFAOYSA-N
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Description

    Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: is a complex organic compound with a unique structure.

  • It contains a thiazole ring, a pyrimidine moiety, and a piperidine ring, making it an interesting target for synthetic and medicinal chemistry.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions can yield diverse products, such as substituted thiazoles or piperidines.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: Investigating its molecular targets (e.g., enzymes, receptors) is crucial.

      Pathways: Understanding how it affects cellular processes (e.g., signal transduction, metabolism).

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other related compounds.

      Similar Compounds: While I don’t have a specific list, explore related thiazoles, pyrimidines, and piperidines.

    Remember, this compound’s potential lies in its versatility and intriguing structure Researchers continue to explore its applications across various scientific domains

    Properties

    Molecular Formula

    C20H27N5O3S

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C20H27N5O3S/c1-11(2)16-15(18(27)28-5)23-20(29-16)24-17(26)14-7-6-8-25(10-14)19-21-12(3)9-13(4)22-19/h9,11,14H,6-8,10H2,1-5H3,(H,23,24,26)

    InChI Key

    FTUVPVUCXVVZBS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC)C

    Origin of Product

    United States

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